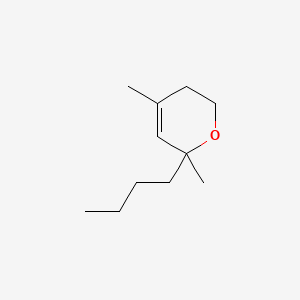

2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

62062-85-5 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

6-butyl-4,6-dimethyl-2,3-dihydropyran |

InChI |

InChI=1S/C11H20O/c1-4-5-7-11(3)9-10(2)6-8-12-11/h9H,4-8H2,1-3H3 |

InChI Key |

UQKWXXUNZGHJMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C=C(CCO1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 5,6 Dihydro 2,4 Dimethyl 2h Pyran and Its Derivatives

Foundational Synthetic Routes to Dihydropyrans

Traditional and foundational methods for constructing the dihydropyran skeleton often rely on cyclization and cycloaddition reactions, providing reliable, albeit sometimes multi-step, pathways to the target molecules.

A cornerstone in the synthesis of dihydropyrans is the hetero-Diels-Alder (HDA) reaction. researchgate.net This powerful method involves the [4+2] cycloaddition of a heterodienophile, typically an aldehyde or ketone, with a conjugated diene to form the dihydropyran ring in a single, often highly stereocontrolled, step. The inverse-electron-demand HDA, where an electron-poor diene reacts with an electron-rich dienophile (like an enol ether), is also a widely used variant for accessing substituted dihydropyrans. organic-chemistry.org

Another significant strategy is the Prins cyclization, which has emerged as a robust tool for preparing saturated oxygen-containing six-membered rings. nih.gov A notable modification of this method employs electron-rich alkenyl silanes as nucleophiles, allowing for the synthesis of dihydropyrans with a double bond within their structure. nih.gov This silyl-Prins cyclization of certain vinylsilyl alcohols with aldehydes can produce 2,6-cis-dihydropyrans with good yield and selectivity. nih.gov

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyran derivatives from simple, readily available starting materials in a single pot. mdpi.comnih.gov These reactions are advantageous due to their operational simplicity, reduced waste generation, and the ability to rapidly build molecular diversity. nih.govresearchgate.net

A common MCR strategy for pyran synthesis involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound. mdpi.comresearchgate.net The reaction sequence typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclocondensation to furnish the pyran ring. researchgate.netrsc.org Various catalysts, including ionic liquids, reusable solid catalysts, and organocatalysts, have been developed to promote these reactions under green and sustainable conditions, often leading to excellent yields in short reaction times. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Three-Component Domino | Aromatic Aldehyde, NMSM, 4-Hydroxy-6-methyl-2-pyrone | Ammonium Acetate (B1210297) / Microwave Irradiation | Good yields, short reaction times, regioselective [1+3+2] cycloaddition. arkat-usa.org |

| Three-Component | Aromatic Aldehyde, Malononitrile, 1,3-Dicarbonyl | Zn(Proline)₂, ZnCl₂, or Ionic Liquid / Solvent-free or Green Solvents | High yields (>90%), catalyst reusability, environmentally friendly protocols. mdpi.com |

| Four-Component | Aldehyde, Ethyl Acetoacetate, Malononitrile, Hydrazine Hydrate (B1144303) | Nanocatalyst / Aqueous Media | Proceeds via Knoevenagel and Michael additions to form pyranopyrazole derivatives efficiently. mdpi.com |

Advanced Synthetic Protocols and Mechanistic Insights for Dihydropyran Synthesis

Building upon foundational methods, advanced protocols offer greater control and efficiency, often by combining multiple reaction steps into a single, seamless transformation known as a tandem or domino reaction.

The tandem Knoevenagel condensation–Michael addition reaction is a prominent and powerful strategy for the synthesis of highly functionalized pyran derivatives. arabjchem.orgnih.gov This process begins with the condensation of an aldehyde with a compound containing an active methylene group, which forms a reactive α,β-unsaturated intermediate (an enone or Michael acceptor). arabjchem.orgnih.gov This intermediate is then immediately subjected to a Michael addition by a second nucleophile, leading to the formation of the final product in a highly efficient manner. nih.gov This approach is particularly effective for generating complex structures under mild conditions. arabjchem.orgcolab.ws

In the context of tandem Knoevenagel-Michael reactions, specific reactants have proven to be exceptionally useful.

Phenylglyoxal Hydrates: Aryl glyoxals, and specifically phenylglyoxal, are valuable bifunctional building blocks for MCRs. nih.govresearchgate.net Phenylglyoxal exists in a stable crystalline hydrate form, which can be conveniently used in synthesis. orgsyn.org Its structure, containing adjacent aldehyde and ketone functional groups with distinct reactivities, allows it to participate in sequential reactions to construct complex heterocyclic systems, including pyrano-fused moieties. nih.govresearchgate.net

Barbituric Acid Derivatives: Barbituric acid and its N,N'-disubstituted derivatives are fascinating building blocks in organic synthesis. mdpi.commdpi.com Due to their notable acidity (pKa ≈ 8.4 in DMSO), the methylene group at the C-5 position is readily deprotonated by mild bases, making these compounds excellent nucleophiles. mdpi.com This property allows them to readily participate in both Knoevenagel condensations with aldehydes and subsequent Michael additions, making them ideal substrates for the synthesis of pyrano[2,3-d]pyrimidine scaffolds and other fused pyran systems. rsc.orgmdpi.com The reaction of barbituric acids with aldehydes and other components is a well-established route to a diverse range of fused heterocyclic compounds. rsc.orgnih.gov

The mechanism of the tandem Knoevenagel–Michael reaction for the synthesis of dihydropyran derivatives has been extensively studied and is generally understood to proceed through a well-defined sequence of steps. researchgate.netrsc.orgarabjchem.org

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aldehyde (e.g., phenylglyoxal) and an active methylene compound, such as a barbituric acid derivative. This step forms a highly electrophilic arylidene intermediate, which serves as the Michael acceptor. rsc.orgarabjchem.org

Michael Addition: A second molecule of a nucleophile, which can be another molecule of the barbituric acid or a different CH-acidic compound (like dimedone or pyrazolone), then attacks the β-carbon of the newly formed α,β-unsaturated system in a conjugate or Michael-type addition. arabjchem.orgnih.gov

Intramolecular Cyclization and Dehydration: The intermediate formed after the Michael addition undergoes a final intramolecular cyclization (e.g., an oxa-Michael addition) followed by dehydration to yield the stable, substituted dihydropyran ring. rsc.orgmdpi.com

Palladium-Catalyzed C-C and C-O Bond Formations in Pyranone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds that form the core of pyranone and dihydropyran rings. mit.edubohrium.com These methods offer mild conditions and high functional group tolerance, making them invaluable in modern organic synthesis. bohrium.combeilstein-journals.org The versatility of palladium catalysis allows for the assembly of complex molecular architectures from relatively simple precursors. rsc.org

An efficient method for constructing fused pyran rings involves an intramolecular Heck reaction followed by β-hydride elimination. espublisher.com This process utilizes a palladium acetate catalyst with a phosphine (B1218219) ligand to facilitate the cyclization of an O-allylated ether, yielding the fused pyran structure. espublisher.com A similar strategy can be employed to create tetracyclic pyran rings through an intramolecular Heck reaction followed by C–H bond activation. espublisher.com The choice of ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. mit.eduespublisher.com

The general mechanism for these transformations involves the oxidative addition of a Pd(0) species to an aryl or vinyl halide, followed by migratory insertion and subsequent reductive elimination or β-hydride elimination to form the desired product and regenerate the catalyst. bohrium.comchemrxiv.org Bulky, monodentate phosphine ligands, such as those with a biaryl backbone, have proven particularly effective in promoting these coupling reactions. mit.edu

Table 1: Conditions for Palladium-Catalyzed Fused Pyran Ring Synthesis espublisher.com

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ (10 mol%) |

| Ligand | PPh₃ (0.25 equiv.) |

| Base | Cs₂CO₃ (1.5 equiv.) |

| Additives | TBAC (1 equiv.) |

| Solvent | DMF |

| Temperature | 80-85 °C |

Ring Expansion Strategies for Pyran Ring Construction

Ring expansion reactions provide an alternative and powerful route to pyran and other medium-sized heterocyclic rings, often overcoming challenges associated with direct cyclization methods. mdpi.comresearchgate.net These strategies typically involve the transformation of a smaller, more readily available cyclic precursor into a larger ring system through bond cleavage and rearrangement.

While many ring expansion strategies focus on nitrogen-containing heterocycles or larger macrocycles, the underlying principles can be adapted for oxygen-containing rings like pyrans. mdpi.comresearchgate.net For instance, methods involving the cleavage of an endocyclic C-N or C-C bond in a bicyclic system can be conceptually applied to oxygenated analogs. researchgate.net Strain-driven ring expansion, where the relief of strain in a smaller ring provides the thermodynamic driving force for the reaction, is a particularly appealing approach. researchgate.net

Recent advancements have focused on developing novel ring-expansion sequences that involve steps like acylation and protective group removal to generate diverse lactones, which are key precursors to pyran structures. mdpi.com These methods highlight a flexible pathway to medicinally relevant structures and contribute to the diversification of chemical libraries for drug discovery. mdpi.com

Stereoselective Synthesis of Dihydropyran and Tetrahydropyran (B127337) Derivatives

The biological activity of pyran-containing molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. The following subsections describe key strategies for controlling the three-dimensional arrangement of atoms during the synthesis of dihydropyran and tetrahydropyran rings.

Stereo- and Regioselective Additions of Carbon Nucleophiles (e.g., Gilman Cuprates)

The conjugate addition of carbon nucleophiles to electron-deficient systems is a reliable method for C-C bond formation. rsc.org In the context of dihydropyran synthesis, this reaction is often applied to α,β-unsaturated lactones or pyranones. However, controlling the regioselectivity (e.g., 1,4- vs. 1,6-addition) and stereoselectivity in extended conjugate systems can be challenging. rsc.org

Gilman cuprates (lithium dialkylcuprates) are soft nucleophiles that are particularly effective for 1,4-conjugate addition reactions. The treatment of α,β-unsaturated pyranones with a Gilman reagent, such as lithium dimethylcuprate, can introduce a carbon substituent at the β-position with high stereocontrol, leading to the formation of functionalized dihydropyran rings. The stereochemical outcome is often dictated by the existing stereocenters in the substrate, with the nucleophile attacking from the less sterically hindered face.

Conjugate Addition Reactions Mediated by Hydride Reagents (e.g., L-Selectride)

Hydride reagents are fundamental in organic synthesis for the reduction of carbonyl compounds. libretexts.org In the synthesis of dihydropyran derivatives, bulky and stereoselective hydride reagents like L-Selectride (lithium tri-sec-butylborohydride) are particularly useful. L-Selectride can mediate the conjugate reduction of enones, generating a lithium enolate intermediate. nih.gov

This enolate can then be trapped with an electrophile, allowing for the introduction of various functional groups. The reduction of 2H-dihydropyrans with L-Selectride can produce 3,6-disubstituted tetrahydropyran rings. whiterose.ac.uk If the intermediate enolate is trapped with a carbon electrophile, 3,3,6-trisubstituted tetrahydropyran rings can be formed. whiterose.ac.uk This reductive approach offers excellent diastereoselectivity, which can be rationalized by transition state models where the bulky hydride reagent approaches from the least hindered face of the pyranone ring. nih.gov

Table 2: Stereochemical Outcome of Nucleophilic Additions to Dihydropyrans whiterose.ac.uk

| Nucleophile/Reagent | Substrate Type | Product Stereochemistry |

| Carbon Nucleophiles | 2H-Dihydropyrans | 2,6-trans Tetrahydropyran rings |

| Hydride Nucleophiles | C2-substituted Dihydropyrans | 2,6-cis Tetrahydropyran rings |

| L-Selectride® | 2H-Dihydropyrans | 3,6-disubstituted Tetrahydropyran rings |

Enantioselective Approaches to 6-Hydroxypyranones Utilizing Chiral Catalysts

The synthesis of enantiomerically pure molecules is a central goal of modern chemistry, often achieved through the use of chiral catalysts. mdpi.com Enantioselective approaches to 6-hydroxypyranones, which are versatile intermediates that can be readily converted to dihydropyrans, often employ chiral Lewis acids or chiral organocatalysts. nih.govnih.gov

One successful strategy involves the catalytic asymmetric allylation of an appropriate aldehyde, such as benzyloxyacetaldehyde, using a chiral complex like (R)-BINOL/Ti(OiPr)₄. scispace.com This reaction generates a chiral homoallylic alcohol with high enantiomeric excess. Subsequent ring-closing metathesis using a catalyst like Grubbs' catalyst furnishes the α,β-unsaturated δ-lactone, a core structure of 6-hydroxypyranones, in enantiomerically enriched form. scispace.com Another approach involves the use of chiral Lewis acid complexes to facilitate enantioselective photochemical reactions, such as 6π photocyclizations, to produce substituted dihydroquinolones, demonstrating a pathway that could be adapted for pyranone synthesis. nih.govresearchgate.net

Table 3: Example of Enantioselective Synthesis of a Pyran-2-one Precursor scispace.com

| Step | Reagents and Conditions | Product | Yield | Enantiomeric Excess |

| Asymmetric Allylation | Benzyloxyacetaldehyde, allyltributyltin, (R)-BINOL/Ti(OiPr)₄, molecular sieves, CH₂Cl₂, –20 °C | Chiral homoallylic alcohol | 78% | 94% ee |

| Ring-Closing Metathesis | Acrylated alcohol, Grubbs' catalyst (10 mol%), refluxing CH₂Cl₂ | (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one | 69% | - |

Ligand-Controlled Regiodivergent and Enantiospecific Cross-Coupling in Dihydropyran Synthesis

A highly sophisticated strategy in modern catalysis is the use of ligands to control the outcome of a reaction, a concept known as ligand-controlled catalysis. This approach can achieve regiodivergence, where different constitutional isomers are formed from the same starting materials simply by changing the ligand on the metal catalyst. nih.govnih.gov

In the context of dihydropyran synthesis, a palladium-catalyzed hydrophosphorylation of styrenes provides a model for how this can be achieved. By selecting different phosphine ligands (e.g., PC-Phos), one can selectively generate either the Markovnikov or anti-Markovnikov addition product with high regioselectivity and enantioselectivity. nih.gov This principle can be extended to the synthesis of dihydropyrans by designing substrates that can undergo intramolecular cross-coupling reactions. The ligand would control which part of the molecule engages with the catalyst, thereby dictating the final ring structure and its stereochemistry. For example, nickel-catalyzed hydroalkylation of sulfolenes demonstrates that a neutral PYROX ligand can favor C3-alkylation while an anionic BOX ligand favors C2-alkylation, a kinetic control that overrides the thermodynamic stability of the intermediates. nih.gov This level of control offers a powerful method for synthesizing specific isomers of complex dihydropyran derivatives. nih.gov

Pyran-Containing Building Blocks and Their Utility in Cascade and Tandem Reactions

Cascade and tandem reactions, which involve multiple bond-forming events in a single operation, offer an efficient and atom-economical approach to complex molecular structures. Pyran-containing synthons are particularly valuable in these processes due to their inherent reactivity and multiple functional sites.

2-Pyrone and Pyrimidine-2,4,6-trione as Versatile Synthons

While not directly leading to 2-butyl-5,6-dihydro-2,4-dimethyl-2H-pyran, 2-pyrones are well-established as powerful building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.net Their utility stems from their ability to participate in various cycloaddition and rearrangement reactions. For instance, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, also known as dehydroacetic acid, serves as a precursor for numerous heterocyclic systems. researchgate.net The pyran-2-one ring can undergo ring-opening and subsequent rearrangement when treated with different nucleophiles, leading to the formation of diverse heterocyclic structures. researchgate.net

Similarly, pyrimidine-2,4,6-trione (barbituric acid) and its derivatives are employed in multicomponent reactions that can generate complex heterocyclic frameworks. Although their direct application to the synthesis of simple dihydropyrans like the target compound is not a primary route, their reactivity highlights the potential of six-membered heterocyclic synthons in cascade sequences.

Functionalized 2H-Pyran-2-ones as Electrophilic Precursors in Heterocycle Fabrication

Functionalized 2H-pyran-2-ones are recognized as highly versatile precursors for constructing a variety of heterocyclic systems. researchgate.netfao.org These compounds possess multiple electrophilic centers, making them susceptible to nucleophilic attack at positions C-2, C-4, and C-6. umich.educlockss.org This reactivity allows them to act as Michael acceptors and engage in a range of synthetic transformations. researchgate.netfao.org

The strategic manipulation of substituents on the 2H-pyran-2-one ring can direct the outcome of these reactions, enabling the synthesis of diverse heterocycles, including pyridines, pyrimidines, and other pyran-containing structures. researchgate.netfao.org For instance, the presence of an amino group at the 3-position of the 2H-pyran-2-one ring enhances its utility as a building block in heterocyclic chemistry. researchgate.net

A general approach to functionalized 2H-pyran-2-ones involves the N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of alkynyl esters with enolizable ketones. nih.gov This metal-free method provides a regioselective pathway to these important precursors under mild conditions. nih.gov Another strategy involves a polymer-supported dimethylaminopyridine (DMAP) catalyzed one-pot cascade reaction, which includes a C5 conjugate addition of 5H-oxazol-4-ones to α,β-unsaturated-β-ketoesters followed by lactonization and elimination to yield diversely substituted α-pyrones. organic-chemistry.org

The conversion of these pyran-2-one precursors to dihydropyran structures would typically involve subsequent reduction or other functional group manipulations. While the literature does not provide a direct synthetic route from these specific pyran-2-ones to this compound, the principles of their reactivity as electrophilic precursors are fundamental to the broader field of pyran synthesis.

Reaction Mechanisms and Transformation Pathways of Dihydropyran Systems

Mechanistic Elucidation of Pyran Ring Transformations

The formation and functionalization of the dihydropyran ring can be achieved through several key synthetic strategies. Understanding the mechanisms of these transformations is crucial for controlling the synthesis of specific isomers and derivatives.

The Knoevenagel condensation, often followed by a Michael addition, represents a powerful method for constructing dihydropyran rings. This reaction sequence typically involves the initial nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration and subsequent intramolecular cyclization. wikipedia.org

The process begins with a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated ketone (a conjugated enone). wikipedia.org This is often catalyzed by a weak base, such as an amine. wikipedia.org For the synthesis of dihydropyran systems, this is frequently part of a domino or tandem reaction sequence. nih.govrsc.org

A typical sequence involves the reaction between an aldehyde, an active methylene compound (like a 1,3-dicarbonyl compound), and an alkene. nih.gov The Knoevenagel condensation first occurs between the aldehyde and the active methylene compound to form a highly reactive Knoevenagel adduct (an electron-poor alkene). This intermediate then undergoes a hetero-Diels-Alder reaction or a Michael addition followed by cyclization.

In a tandem Knoevenagel condensation–Michael addition, a pyrazolone (B3327878) nucleophile can react with an aldehyde to form a reactive enone. This Michael acceptor is then attacked by a second molecule of the same pyrazolone to create a double addition species. nih.gov Research has shown that in the reaction of pyrazolones with reducing sugars, the Michael addition is proposed to be faster than the initial Knoevenagel condensation. nih.gov

The role of the solvent can be critical. For instance, studies on a multicomponent domino reaction involving styrene, 2,4-pentanedione, and formaldehyde (B43269) revealed that while anhydrous conditions yielded no reaction, the process successfully proceeded in the presence of water to afford dihydropyran derivatives. nih.gov Theoretical calculations suggest that water acts as a proton relay, which lowers the activation energy barriers for the chemical steps involved in the reaction mechanism. nih.gov

| Step | Description | Key Intermediates | Catalyst/Conditions |

|---|---|---|---|

| 1. Knoevenagel Condensation | Nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration. wikipedia.org | Enolate, Knoevenagel adduct (conjugated enone). | Weakly basic amine (e.g., piperidine), often in a suitable solvent like ethanol (B145695) or methanol. wikipedia.orgacs.org |

| 2. Michael Addition/Cyclization | The Knoevenagel adduct acts as a Michael acceptor. An intramolecular or intermolecular Michael addition occurs, leading to cyclization. nih.gov | Enone, cyclized adduct. | Can be spontaneous or catalyzed, often part of a domino sequence. rsc.org |

Pyranones are six-membered lactones (cyclic esters), specifically classified as δ-lactones, which can be formed through the intramolecular esterification of the corresponding hydroxycarboxylic acids, a process known as lactonization. wikipedia.org The formation of the pyranone ring is a key transformation pathway for dihydropyran systems.

The synthesis of hydropyranones can be achieved through tandem sequences. nih.gov One such method involves an aldol-lactonization procedure where a chiral enolate reacts with an unprotected aldehyde. nih.gov Another approach is based on a dienolate ketone addition combined with concomitant cyclization. nih.gov These methods can proceed with high efficiency and stereoselectivity. nih.gov

The stability of the resulting ring is a significant factor in lactonization. Five- and six-membered rings (γ- and δ-lactones) are generally the most favorable to form due to minimal ring strain, whereas smaller rings are thermodynamically less stable. youtube.com Specifically, 4-hydroxy acids often undergo spontaneous cyclization to form stable γ-lactones. wikipedia.org The formation of β-lactones (four-membered rings) is considered a highly disfavored process due to inherent ring strain and the low nucleophilicity of the carboxylic acid. nih.gov

In the context of pyranone formation from more complex precursors like fruit anthocyanins, oxidative transformation pathways have been identified that lead to new α-pyranone compounds. scilit.com

For dihydropyran-2-carbaldehyde systems that lack an α-hydrogen atom, the Cannizzaro reaction provides a relevant transformation pathway. This reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid. byjus.com

The mechanism proceeds via the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. byjus.com

Hydride Transfer: This intermediate then acts as a hydride donor. In what is typically the rate-determining step, it transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. pw.live The molecule that loses the hydride is oxidized, while the molecule that accepts it is reduced. youtube.com This direct transfer occurs as a free hydride ion is too unstable to exist in solution. stackexchange.com

Proton Exchange: In the final step, a rapid proton exchange occurs. The newly formed alkoxide ion is protonated by water or the carboxylic acid formed in the reaction, yielding the final alcohol product. The carboxylate anion is also formed. byjus.com

In a "crossed Cannizzaro reaction" involving two different non-enolizable aldehydes, the more reactive aldehyde (often formaldehyde) is preferentially oxidized to formate, while the less reactive aldehyde is reduced to the corresponding alcohol. pw.liveyoutube.com This is because the more electrophilic carbonyl carbon of the more reactive aldehyde is attacked more readily by the hydroxide ion. youtube.com For a hypothetical 2-butyl-5,6-dihydro-2,4-dimethyl-2H-pyran-2-carbaldehyde, which lacks an alpha-hydrogen, a Cannizzaro reaction under strongly basic conditions would lead to its disproportionation into the corresponding alcohol and carboxylic acid salt.

Valence Isomerism of 2H-Pyrans and 1-Oxatrienes

The equilibrium between the cyclic 2H-pyran and the open-chain 1-oxatriene is influenced by several physicochemical factors. The stability of either isomer can be favored by adjusting these conditions. The primary factors include electronics, sterics, and structural constraints such as ring fusion. nih.govresearchgate.net

Generally, the 1-oxatriene form is often more stable than the corresponding 2H-pyran. Therefore, to isolate the 2H-pyran, the equilibrium must be shifted towards the cyclic form. This can be achieved by incorporating structural features that destabilize the open-chain isomer or stabilize the cyclic one. nih.gov For example, fusing the pyran to another ring system favors the electrocyclization of the 1-oxatriene intermediate and has been used to synthesize stable bicyclic 2H-pyrans. nih.gov

| Factor | Influence on Equilibrium | Example |

|---|---|---|

| Electronic Effects | Electron-withdrawing groups on the diene portion of the 1-oxatriene can stabilize the open form. | - |

| Steric Effects | Bulky substituents can favor one isomer over the other to minimize steric strain. Substitution at C6 of the pyran ring often stabilizes the cyclic form. researchgate.net | Double substitution at the terminal position of the enal precursor stabilizes the 2H-pyran. nih.gov |

| Structural Constraints | Incorporation of the pyran into a fused ring system significantly favors the cyclic 2H-pyran form. nih.gov | Synthesis of the alkaloid flindersine. nih.gov |

The nature and position of substituents on the pyran ring have a profound impact on the isomeric distribution between the 2H-pyran and the 1-oxatriene. Both steric and electronic effects play a significant role in determining which isomer predominates at equilibrium. nih.gov

For instance, the condensation of cyclic 1,3-dicarbonyl compounds with enals featuring double substitution at the terminal position resulted in stable bicyclic 2H-pyrans, highlighting the stabilizing effect of substitution. nih.gov The synthesis of stable monocyclic 2H-pyrans has been achieved from propargyl vinyl ethers, but this required substitution at the C5 and C6 positions to ensure the stability of the final product. researchgate.net These findings underscore the principle that strategic placement of substituents is essential to control the valence isomerism and isolate stable 2H-pyran compounds.

Reactivity Profiles of Functionalized Dihydropyrans

The reactivity of the dihydropyran ring is largely dictated by the nature and position of its substituents. In the case of this compound, the key structural feature is the endocyclic enol ether moiety. The oxygen atom and the double bond within the ring, along with the alkyl substituents, collectively influence the molecule's electronic and steric properties, thereby defining its reaction pathways.

The primary electrophilic centers in this compound are located at the C2 and C4 positions of the dihydropyran ring. The electron-donating nature of the ether oxygen atom increases the electron density of the double bond, particularly at the C5 position, making the C4 and C2 carbons relatively electrophilic.

The C2 carbon is part of a hemiacetal-like structure, and its electrophilicity is enhanced by the presence of the oxygen atom. The butyl and methyl groups at this position exert a steric hindrance, which can influence the approach of nucleophiles. The C4 carbon, being part of the double bond and bearing a methyl group, is another potential site for electrophilic attack. The substitution pattern on the dihydropyran ring plays a crucial role in modulating the reactivity of these centers. For instance, in 5-acyl-3,4-dihydro-2H-pyrans, the C6 atom and the carbonyl carbon are the primary electrophilic sites due to the conjugation with the acyl group. chim.it However, in the absence of such an activating group, as in this compound, the reactivity profile shifts towards the enol ether part of the molecule.

The differentiation between these electrophilic centers by an incoming nucleophile is governed by a combination of electronic and steric factors. The C2 position, being directly attached to the oxygen, is generally more electron-deficient. However, the quaternary nature of the C2 carbon in this specific molecule, substituted with both a butyl and a methyl group, presents a significant steric barrier. In contrast, the C4 carbon is less sterically hindered.

| Electrophilic Center | Electronic Influence | Steric Influence | Predicted Reactivity |

|---|---|---|---|

| C2 | Highly electrophilic due to adjacent oxygen atom. | High steric hindrance from butyl and methyl groups. | Attack is possible but may be sterically hindered. |

| C4 | Electrophilic due to polarization of the C=C bond by the oxygen atom. | Less steric hindrance compared to C2. | A likely site for nucleophilic attack, especially for smaller nucleophiles. |

Nucleophilic attack on the dihydropyran core of this compound can lead to a variety of transformations, including addition and ring-opening reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition:

Under acidic conditions, the enol ether oxygen can be protonated, which significantly activates the dihydropyran ring towards nucleophilic attack. The resulting oxocarbenium ion intermediate is highly electrophilic at the C2 and C4 positions. A subsequent attack by a nucleophile would lead to an addition product. For example, the reaction with water in the presence of an acid catalyst would result in the formation of a hemiacetal, which could exist in equilibrium with the corresponding open-chain hydroxy ketone.

Ring-Opening Reactions:

Stronger nucleophiles or more forcing reaction conditions can promote the opening of the dihydropyran ring. clockss.orgresearchgate.net For instance, the reaction with organometallic reagents like Grignard reagents or organolithium compounds could potentially lead to a ring-opening reaction. The initial attack could occur at the C2 or C4 position, followed by cleavage of the C2-O bond. In related systems, such as 5-acyl-3,4-dihydro-2H-pyrans, reactions with nucleophiles have been shown to cause the opening of the dihydropyran ring. chim.itresearchgate.net While the reactivity of this compound would differ due to the lack of the activating acyl group, ring-opening pathways under appropriate conditions remain a plausible transformation.

The table below summarizes the potential outcomes of nucleophilic attack on this compound.

| Nucleophile/Reagent | Reaction Type | Potential Product(s) | General Conditions |

|---|---|---|---|

| H₂O/H⁺ | Addition (Hydrolysis) | Hemiacetal/Hydroxy ketone | Acidic |

| ROH/H⁺ | Addition (Alcoholysis) | Acetal/Ketal | Acidic |

| RMgX (Grignard Reagent) | Addition/Ring-Opening | Alcohol/Open-chain ether | Anhydrous ether |

| LiAlH₄/NaBH₄ | Reduction | Tetrahydropyran (B127337) derivative | - |

Computational and Theoretical Investigations of Dihydropyran Compounds

Quantum-Chemical Modeling of Reaction Mechanisms

Quantum-chemical modeling serves as a powerful tool to elucidate the intricate details of chemical reactions involving dihydropyran derivatives. By simulating the behavior of molecules at the atomic level, researchers can map out reaction pathways, identify transient intermediates, and understand the energetic factors that govern chemical transformations.

Geometry Optimization and Transition State Calculations

A fundamental step in modeling reaction mechanisms is the optimization of molecular geometries for reactants, products, and, crucially, transition states. libretexts.orgyoutube.com Transition states represent the highest energy point along a reaction coordinate and are characterized as a first-order saddle point on the potential energy surface. readthedocs.io The precise geometry of a transition state provides vital clues about the mechanism of a reaction.

For reactions involving dihydropyrans, such as thermal decomposition or rearrangements, computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to locate these critical structures. researchgate.netarxiv.org For instance, in the thermal decomposition of dihydropyran derivatives, a concerted mechanism involving a six-membered cyclic transition state is often proposed and computationally verified. mdpi.com The geometry of this transition state, including the degree of bond breaking and bond formation, can be meticulously calculated. mdpi.com

The process involves starting with an initial guess for the geometry and iteratively solving the electronic Schrödinger equation to find the minimum energy structure (for reactants and products) or the saddle point (for transition states). libretexts.org Advanced algorithms, such as the Berny optimization algorithm or quasi-Newton methods, are utilized to efficiently locate these stationary points on the potential energy surface. youtube.com

A hypothetical optimized transition state geometry for a reaction involving a dihydropyran ring is detailed in the interactive table below, showcasing typical bond lengths that might be observed.

Table 1: Hypothetical Transition State Geometry Parameters

| Parameter | Bond | Calculated Bond Length (Å) | Description |

|---|---|---|---|

| C-O Bond Scission | C2-O1 | 1.85 | Elongated bond indicating partial cleavage. |

| C-C Bond Formation | C4-C5 | 1.90 | Partial bond formation in a cyclization/rearrangement. |

| C=C Double Bond | C5=C6 | 1.40 | Slightly elongated from a typical double bond. |

Calculation of Kinetic and Thermodynamic Parameters

Once the geometries of the reactants and transition states are optimized, a wealth of kinetic and thermodynamic data can be calculated, providing a quantitative understanding of the reaction. nih.gov Key parameters include heats of formation, activation energies (Ea), and activation free energies (ΔG‡). mdpi.comresearchgate.net

Computational studies on the thermal decomposition of substituted 3,6-dihydro-2H-pyrans have shown that methyl substituents can decrease the activation free energy, thereby accelerating the reaction. mdpi.com For example, the calculated activation free energy for the decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran is lower than that of the unsubstituted parent compound. mdpi.com These calculations are typically performed at specific temperatures to correlate with experimental conditions. mdpi.com

Thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation are also derived from these calculations. mdpi.com These values help to understand whether a reaction is enthalpically or entropically driven. For instance, a positive entropy of activation suggests a more disordered transition state compared to the reactants.

The following interactive data table presents representative kinetic and thermodynamic data for the thermal decomposition of dihydropyran derivatives, based on computational studies. mdpi.com

Table 2: Calculated Kinetic and Thermodynamic Parameters for Dihydropyran Thermolysis

| Compound | Activation Free Energy (ΔG‡) (kJ·mol−1) | Activation Enthalpy (ΔH‡) (kJ·mol−1) | Activation Entropy (ΔS‡) (J·mol−1·K−1) | Activation Energy (Ea) (kJ·mol−1) |

|---|---|---|---|---|

| 3,6-dihydro-2H-pyran | 195 | 215 | 33.3 | 220 |

| 4-methyl-3,6-dihydro-2H-pyran | 189 | 209 | 33.3 | 214 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran | 183 | 203 | 33.3 | 208 |

Conformational Analysis and Molecular Mechanics Studies

The three-dimensional shape or conformation of a molecule is intrinsically linked to its physical properties and reactivity. Conformational analysis of dihydropyran derivatives like 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran reveals the preferred spatial arrangements of atoms and the energy barriers to interconversion between different conformers.

Assessment of Intramolecular Hydrogen Bonding and Planarity

In dihydropyran structures, particularly those with hydroxyl or other hydrogen-bonding capable substituents, intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations. nih.govsemanticscholar.org While this compound itself lacks a classic hydrogen bond donor, the principles of intramolecular interactions are crucial for understanding substituted derivatives.

Computational methods can predict the existence and strength of such bonds by analyzing electron density distributions (e.g., using Atoms in Molecules theory) and geometric parameters. semanticscholar.org The formation of an intramolecular hydrogen bond can enforce a more planar arrangement in parts of the molecule, which can be quantified by calculating dihedral angles. mdpi.com For related heterocyclic systems, it has been shown that intramolecular hydrogen bonding can lead to a more rigid structure, which in turn can influence properties like photoluminescence. rsc.org

Rotational Barrier Analysis

The substituents on the dihydropyran ring, such as the butyl and methyl groups in the target compound, are not static but can rotate around single bonds. Rotational barrier analysis computationally determines the energy required for this rotation. nih.gov This is particularly relevant for the butyl group at the C2 position.

The energy profile for rotation around a specific bond is calculated by systematically changing the dihedral angle and optimizing the rest of the molecular geometry at each step. mdpi.com The energy difference between the most stable (staggered) and least stable (eclipsed) conformations represents the rotational barrier. msu.edu These barriers can be influenced by steric hindrance and electronic effects. nih.govmsu.edu For example, the rotation of bulky groups will generally have a higher energy barrier.

The following interactive table provides hypothetical rotational barriers for different substituents on a dihydropyran ring, illustrating the effect of substituent size.

Table 3: Hypothetical Rotational Barriers of Substituents on a Dihydropyran Ring

| Substituent | Rotational Barrier (kcal/mol) |

|---|---|

| Methyl | 3.5 |

| Ethyl | 4.2 |

| Isopropyl | 5.0 |

| t-Butyl | 6.5 |

Prediction of Substituent Effects on Dihydropyran Reactivity and Stability

The nature and position of substituents on the dihydropyran ring profoundly impact the molecule's stability and reactivity. rsc.org Computational studies allow for a systematic investigation of these effects by comparing the electronic and structural properties of a series of related compounds.

For instance, electron-donating groups, such as alkyl groups (methyl, butyl), are generally found to stabilize adjacent carbocationic intermediates that may form during a reaction, thereby increasing the reaction rate. This is consistent with findings that methyl substituents on the dihydropyran ring can lower the activation energy for thermal decomposition. mdpi.com Conversely, electron-withdrawing groups would be expected to have the opposite effect.

Computational studies have also elucidated the relationship between the thermodynamic stability of dihydropyran derivatives and their reactivity. A simultaneous correlation between thermodynamics and kinetics has been observed in hydride transfer reactions of related benzopyran compounds, where the reaction site is connected to a substituent through a system capable of transmitting electronic effects. mdpi.comnih.gov This suggests that for a series of substituted dihydropyrans, a linear free-energy relationship may exist, allowing for the prediction of reactivity based on thermodynamic parameters. The stability of related alkylidene dihydropyridines has been shown to be tunable based on the substituents present. rsc.org

Impact of Methyl Substituents on Activation Energies in Thermal Decompositions

Computational studies on the thermal decomposition of dihydropyran derivatives have provided significant insights into the influence of substituents on reaction kinetics. A study focusing on 3,6-dihydro-2H-pyran (DHP), 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) utilized the PBE0/6-311+G(d,p) level of theory to analyze their thermal decomposition via a concerted, six-membered cyclic transition state. mdpi.com The research revealed that the presence and position of methyl groups have a discernible effect on the activation energies (Ea) and Gibbs free energies of activation (ΔG≠) of these reactions. mdpi.com

The investigation demonstrated that methyl substituents at positions 2, 4, and 6 lead to a decrease in the activation free energy of the molecules. mdpi.com Specifically, the calculated activation free energies were 196 kJ·mol⁻¹ for DHP, 190 kJ·mol⁻¹ for MDHP, and 183 kJ·mol⁻¹ for DMDHP. mdpi.com This trend indicates that increased methyl substitution on the dihydropyran ring facilitates the thermal decomposition process.

Further calculations were performed on dihydropyran structures with a single methyl substituent at either the 2 or 6 position. For 2-methyl-3,6-dihydro-2H-pyran, the ΔG≠ was found to be 182 kJ·mol⁻¹, with an Ea of 202 kJ·mol⁻¹. mdpi.com In the case of 6-methyl-3,6-dihydro-2H-pyran, the values were 184 kJ·mol⁻¹ for ΔG≠ and 204 kJ·mol⁻¹ for Ea. mdpi.com These findings suggest a hierarchy of influence, with positions 2, 6, and 4 being the key locations for substituents affecting the thermal decomposition of dihydropyran compounds, in that respective order of importance. mdpi.com

Table 1: Calculated Activation Parameters for the Thermal Decomposition of Dihydropyran Derivatives

| Compound | Substituents | Activation Energy (Ea) (kJ·mol⁻¹) | Gibbs Free Energy of Activation (ΔG≠) (kJ·mol⁻¹) |

|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | None | - | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 4-methyl | - | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 2,6-dimethyl | - | 183 |

| 2-methyl-3,6-dihydro-2H-pyran | 2-methyl | 202 | 182 |

| 6-methyl-3,6-dihydro-2H-pyran | 6-methyl | 204 | 184 |

Data sourced from a computational study on the thermal decomposition of dihydropyran derivatives. mdpi.com

Electronic and Steric Influences on Dihydropyran Systems

The electronic and steric properties of substituents play a crucial role in the reactivity of dihydropyran systems. Computational analyses, such as those employing Density Functional Theory (DFT), help in understanding these influences on a molecular level. mdpi.comresearchgate.net The introduction of substituents to the pyran ring can alter the electronic demand of the molecule, which in turn affects its reactivity in various chemical transformations, including cycloaddition reactions. mdpi.com

For instance, in the context of Diels-Alder reactions involving 2(H)-pyran-2-ones, the electronic nature of substituents can significantly influence the reaction rates. mdpi.com An electron-donating group at the 5-position can lower the HOMO-LUMO energy gap with an electron-deficient dienophile, thereby reducing the activation energy and accelerating the reaction. mdpi.com Conversely, the reaction with an electron-rich dienophile would be slower due to electronic mismatch. mdpi.com This highlights the principle that matching the electronic properties of the dihydropyran system with its reaction partner is key to enhancing reaction efficiency. mdpi.com

Theoretical investigations on compounds like 2,6-bis(chlorosubstitutedphenyl)-3,5-dimethyldihydro-2H-pyran-4(3H)-ones using the B3LYP method with 6-311++G(d,p) basis sets have been conducted to elucidate their molecular and electronic properties. researchgate.net Such studies involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental in predicting the electrophilic and nucleophilic reactive sites of a molecule. researchgate.net The distribution of electrostatic potential can be visualized to identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net For example, in some dihydropyran derivatives, nitrogen atoms and benzene (B151609) rings have been identified as important molecular sites for reactivity. researchgate.net

Table 2: Investigated Dihydropyran Derivatives and Computational Methods

| Compound/System | Computational Method/Basis Set | Focus of Investigation |

|---|---|---|

| 2H-Pyran-2-one Analogues | DFT (B3LYP, CAM-B3LYP) / 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p) | Global and local reactivity, molecular electrostatic potential, bond dissociation energies. mdpi.comresearchgate.net |

| 5-substituted 2(H)-pyran-2-ones | Not specified | Electronic demand in Diels-Alder reactions. mdpi.com |

| 2,6-bis(chlorosubstitutedphenyl)-3,5-dimethyldihydro-2H-pyran-4(3H)-ones | DFT (B3LYP) / 6-311++G(d,p) | Molecular geometry, vibrational frequencies, HOMO-LUMO analysis, NMR chemical shifts. researchgate.net |

This table summarizes computational approaches used in the study of various dihydropyran systems.

Advanced Spectroscopic and Structural Characterization of Dihydropyran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. It provides insights into the chemical environment of individual atoms and their connectivity. For a molecule such as 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran, both ¹H and ¹³C NMR would be indispensable.

¹H NMR and ¹³C NMR Techniques for Chemical Shift and Coupling Analysis

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl group, the methyl groups at positions 2 and 4, and the protons on the dihydropyran ring. The chemical shifts (δ) would indicate the electronic environment of these protons, while the coupling constants (J) would reveal their spatial relationships with neighboring protons. Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule, offering a map of the carbon skeleton.

However, a thorough search of scientific databases reveals no published experimental ¹H NMR or ¹³C NMR data for this compound. Without this primary data, a detailed analysis of its chemical shifts and coupling patterns is not possible.

Application of NMR in Stereochemical Assignment

The presence of stereocenters in this compound, specifically at the C2 and potentially at the C6 position depending on its isomeric form, makes stereochemical assignment crucial. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the relative stereochemistry of the substituents on the dihydropyran ring. These experiments measure through-space interactions between protons, allowing for the elucidation of their spatial proximity. At present, no such stereochemical studies are available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and alkene groups, as well as a prominent C-O-C stretching band indicative of the ether linkage within the pyran ring.

While general spectral regions for these functional groups are well-established, specific, experimentally determined IR absorption frequencies for this compound are not documented in available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₂₀O, corresponding to a molecular weight of approximately 168.28 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the butyl group, the methyl groups, and the opening of the dihydropyran ring.

While predicted mass spectrometry data, including potential adducts and collision cross-section values, can be computationally generated, experimentally obtained mass spectra for this compound are not currently available. chemspider.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and oxygen in this case) in a compound. This data is then used to validate the empirical formula, which can be compared to the molecular formula derived from mass spectrometry. There is currently no published elemental analysis data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

For crystalline compounds, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. This technique would unambiguously determine the conformation of the dihydropyran ring and the spatial arrangement of its substituents. However, this analysis is contingent on the ability to grow a suitable single crystal of the compound, and no such crystallographic studies have been reported for this compound.

Future Research Directions and Unresolved Challenges in Dihydropyran Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Substituted Dihydropyrans

The demand for environmentally benign and efficient chemical processes has driven significant innovation in the synthesis of substituted dihydropyrans. Modern approaches prioritize atom economy, the use of renewable resources, and the reduction of hazardous waste.

Catalytic Strategies:

Catalysis is at the forefront of sustainable dihydropyran synthesis. Both metal-based and organocatalytic systems have been developed to facilitate these transformations with high efficiency and selectivity.

Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 3,4-dihydropyran-2-ones through [4+2] and [3+3] cycloadditions. nih.gov These reactions often proceed under mild conditions and can be scaled up to the gram scale. nih.gov Proline and its derivatives have also been successfully employed as catalysts in one-pot syntheses of dihydropyran derivatives from simple starting materials like pyruvates and aldehydes, offering high yields and diastereoselectivity. mdpi.com

Metal Catalysis: A diverse range of transition metals, including rhodium, copper, silver, and palladium, have been utilized in novel catalytic cycles to produce polysubstituted dihydropyrans. mdpi.comacs.org For instance, a cooperative catalytic system involving a Rh(I)/La(III) complex has been developed for a three-component reaction to access these scaffolds. mdpi.com Copper(II) complexes with bis(oxazoline) ligands have proven effective in catalyzing hetero-Diels-Alder reactions to furnish enantiomerically enriched dihydropyrans. acs.org

Green Chemistry Approaches:

In line with the principles of green chemistry, several methodologies have been developed to minimize the environmental impact of dihydropyran synthesis.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex molecules, thereby reducing the number of synthetic steps and waste generation. bohrium.com The synthesis of various pyran derivatives has been successfully achieved using MCRs under green conditions. bohrium.com

Alternative Reaction Media and Energy Sources: The use of aqueous media and ultrasound irradiation are notable green chemistry tactics. For example, a four-component reaction to produce dihydropyrano[2,3-c]pyrazoles has been efficiently catalyzed by thiamine (B1217682) hydrochloride in water under ultrasound, offering an eco-friendly protocol. researchgate.net Solvent-free conditions, often coupled with microwave irradiation, also represent a more sustainable alternative to conventional methods that rely on volatile organic solvents. arabjchem.orgresearchgate.net

The following table summarizes some of the key sustainable methodologies for the synthesis of substituted dihydropyrans.

| Methodology | Catalyst/Conditions | Key Features |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Mild conditions, scalable, synthesis of dihydropyran-2-ones. nih.gov |

| Proline Derivatives | One-pot synthesis, high yield and diastereoselectivity. mdpi.com | |

| Metal Catalysis | Rh(I)/La(III) | Three-component reaction for polysubstituted dihydropyrans. mdpi.com |

| Cu(II)-bis(oxazoline) | Enantioselective hetero-Diels-Alder reactions. acs.org | |

| Green Chemistry | Multicomponent Reactions | High atom economy, reduced waste. bohrium.com |

| Ultrasound/Aqueous Media | Environmentally benign, efficient synthesis of pyranopyrazoles. researchgate.net | |

| Solvent-Free/Microwave | Reduced use of volatile organic solvents, faster reaction times. arabjchem.orgresearchgate.net |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the synthesis of the dihydropyran ring is well-established, the full scope of its reactivity remains an area of active exploration. Uncovering novel chemical transformations of the dihydropyran scaffold is crucial for accessing new molecular architectures and functionalities.

Ring-Opening Reactions:

The inherent strain and electronic properties of the dihydropyran ring make it susceptible to ring-opening reactions, providing a pathway to linear structures with diverse functional groups.

Electrophilic Ring-Opening: 2-Alkoxy-3,4-dihydropyrans can undergo electrophilic ring-opening with thiols or thiophenols to generate products containing a 1,3-dicarbonyl moiety and a bis(alkylthio)methane fragment. nih.gov

Nucleophilic Ring-Opening: The reaction of 2-aryl-3,4-dihydropyrans with various nucleophiles, such as indoles and naphthols, has been reported. acs.orgbohrium.com This transformation yields products that incorporate the nucleophile's core structure along with a β-dicarbonyl moiety, which can be a precursor for further cyclization reactions. acs.org

Cycloaddition Reactions:

Dihydropyrans can participate as either the diene or dienophile component in cycloaddition reactions, leading to the formation of more complex polycyclic systems. The hetero-Diels-Alder reaction is a particularly powerful tool for constructing 3,4-dihydro-2H-pyrans, allowing for the creation of multiple stereogenic centers in a single step. mdpi.comnih.govsemanticscholar.org The development of new catalytic systems for these cycloadditions continues to be an important area of research.

Transformations of Fused Pyran-2-ones:

Fused pyran-2-one systems exhibit unique reactivity. They are susceptible to nucleophilic attack at multiple positions, often leading to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. mdpi.com For instance, reactions with nitrogen nucleophiles can lead to the formation of quinoline (B57606) and other nitrogen-containing heterocycles. mdpi.com

The exploration of these and other reactivity patterns, particularly with the aid of modern catalytic and photochemical methods, holds the potential to unlock new synthetic pathways and provide access to previously unattainable molecular structures.

Integration of Advanced Computational Methods for Predictive Design in Dihydropyran Systems

The synergy between experimental and computational chemistry is revolutionizing the design of new synthetic routes and molecules. In the context of dihydropyran chemistry, advanced computational methods are being increasingly employed to predict reactivity, elucidate reaction mechanisms, and design novel derivatives with desired properties.

Predicting Reactivity and Reaction Outcomes:

Density Functional Theory (DFT): DFT calculations have become an invaluable tool for studying the thermodynamics and kinetics of chemical reactions. For example, DFT has been used to analyze the thermal decomposition of dihydropyran derivatives, providing insights into their stability and reaction pathways. nih.gov It has also been applied to predict the feasibility and regioselectivity of Diels-Alder reactions for the synthesis of dihydropyrans. acs.org By calculating the energy barriers of different reaction pathways, DFT can help chemists to select the optimal conditions to achieve the desired product. bohrium.combohrium.com

Machine Learning and Artificial Intelligence: In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting the outcomes of organic reactions. mdpi.comsemanticscholar.orgnih.gov These approaches can be trained on large datasets of known reactions to learn the complex rules that govern chemical reactivity. While still an emerging area, the application of ML to dihydropyran synthesis could accelerate the discovery of new reactions and optimize existing ones.

In Silico Design of Bioactive Derivatives:

Computational methods are also playing a crucial role in the design of new bioactive dihydropyran derivatives.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to predict how a molecule will bind to a biological target, such as a protein or enzyme. mdpi.comnih.gov This information is critical for the rational design of new drugs. For instance, molecular docking and MD simulations have been used to study the binding of dihydropyranopyran derivatives to cyclin-dependent kinase-2 (CDK2), a target for cancer therapy. nih.gov

Chemoinformatics and QSAR: Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structure of a molecule and its biological activity. These approaches can be used to predict the bioactivity of new dihydropyran derivatives before they are synthesized, saving time and resources.

The table below highlights some of the applications of computational methods in dihydropyran chemistry.

| Computational Method | Application |

| Density Functional Theory (DFT) | Predicting reaction pathways, activation energies, and regioselectivity. nih.govacs.orgbohrium.combohrium.com |

| Machine Learning / AI | Predicting reaction outcomes and identifying novel transformations. mdpi.comsemanticscholar.orgnih.gov |

| Molecular Docking / MD | Predicting binding modes of bioactive derivatives to biological targets. mdpi.comnih.gov |

| Chemoinformatics / QSAR | In-silico screening and prediction of bioactivity and pharmacokinetic properties. researchgate.netnih.gov |

Expanding the Scope of Bioactive Pyran Derivatives through Innovative Synthetic Strategies

The pyran scaffold is a common motif in a vast array of natural products and synthetic compounds with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.comarabjchem.orgorientjchem.orgrsc.orgnih.gov A major focus of current research is the development of innovative synthetic strategies to access novel and structurally complex pyran derivatives with enhanced therapeutic potential.

Synthesis of Pyran-Containing Natural Products:

The total synthesis of complex natural products containing pyran rings serves as a driving force for the development of new synthetic methodologies. For example, versatile synthetic routes have been developed for the stereospecific synthesis of various fungal metabolites, such as (+)-dermolactone and (–)-semixanthomegnin, from common chiral intermediates. nih.govmdpi.com These strategies often involve key steps like Diels-Alder reactions and subsequent functional group manipulations to construct the intricate molecular architectures.

Scaffold Diversity Synthesis:

To explore a wider chemical space and identify new bioactive compounds, researchers are developing strategies for scaffold diversity synthesis. This involves the creation of libraries of structurally diverse compounds based on a common core scaffold. For instance, cascade double-annulation reactions have been employed to generate highly complex tetracyclic benzopyrones with multiple stereocenters from simple starting materials. orientjchem.org DNA-encoded chemical libraries are another powerful tool for discovering novel bioactive molecules, and methods are being developed to incorporate the functionalized 4H-pyran scaffold into these libraries. nih.gov

Innovative Catalytic and Multicomponent Reactions:

The development of novel catalytic systems and multicomponent reactions is crucial for the efficient and stereoselective synthesis of bioactive pyran derivatives.

A Lewis acid-mediated Prins reaction has been utilized to access highly functionalized, chiral tetrahydropyran-4-ones, which are key intermediates in the synthesis of macrocyclic natural products like neopeltolide (B1256781) and okilactiomycin. acs.org

Multicomponent reactions catalyzed by sustainable catalysts, such as novel metal-organic frameworks (MOFs), are being used to synthesize new 1,4-dihydropyran derivatives with potential antimicrobial activity. researchgate.net

Photocatalysis offers a green and efficient way to construct complex molecular scaffolds. For example, a photocatalytic [2π + 2σ] cycloaddition has been developed to prepare C(sp³)-rich heteroatom-containing analogs of arene bioisosteres.

The following table lists some examples of innovative strategies for the synthesis of bioactive pyran derivatives.

| Synthetic Strategy | Key Features | Examples of Bioactive Scaffolds |

| Total Synthesis | Stereospecific routes to complex natural products. nih.govmdpi.com | Dermolactone, Semixanthomegnin, Mellein. nih.govmdpi.com |

| Scaffold Diversity Synthesis | Generation of libraries of structurally diverse compounds. nih.govorientjchem.org | Tetracyclic benzopyrones, DNA-encoded pyran libraries. nih.govorientjchem.org |

| Prins Reaction | Access to highly functionalized, chiral tetrahydropyran-4-ones. acs.org | Neopeltolide, Okilactiomycin. acs.org |

| Multicomponent Reactions | Efficient synthesis using sustainable catalysts. bohrium.comresearchgate.net | 1,4-Dihydropyran derivatives with antimicrobial activity. researchgate.net |

| Photocatalysis | Green and efficient construction of complex scaffolds. | C(sp³)-rich arene bioisosteres. |

Q & A

Q. What are the key physicochemical properties of 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran, and how are they experimentally determined?

The compound’s physicochemical properties include a molecular weight of 168.15 g/mol, a hydrophobic parameter (XlogP) of 2.9, and a topological polar surface area of 9.2 Ų, indicating low polarity . Experimental characterization typically employs:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.

- Nuclear Magnetic Resonance (NMR) to confirm substituent positions and stereochemistry (e.g., two undefined stereocenters noted in computational data) .

- X-ray crystallography for resolving structural ambiguities, as demonstrated in related dihydropyran derivatives .

Q. What synthetic routes are reported for this compound?

Synthesis often involves cyclization of substituted dienols or alkylation of preformed dihydropyran scaffolds. For example:

- Cyclocondensation of γ,δ-unsaturated ketones with aldehydes under acidic conditions.

- Grignard addition to α,β-unsaturated lactones followed by hydrogenation .

Key challenges include regioselectivity in alkylation and controlling stereochemistry at the 2- and 4-positions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways of this compound?

State-of-the-art approaches include:

- Quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .

- Reaction path search algorithms to identify energetically favorable pathways, particularly for stereocontrol .

- Machine learning (e.g., Template_relevance models) to predict feasible routes using databases like Reaxys or Pistachio .

Example: ICReDD’s integrated computational-experimental workflow reduced development time by 40% in analogous systems .

Q. What strategies resolve contradictions in reported bioactivity data for dihydropyran derivatives?

Discrepancies in biological activity (e.g., antitumor vs. antimicrobial efficacy) may arise from:

- Structural isomerism : For example, 3,4-dihydro-2H-pyran derivatives exhibit different bioactivity compared to 5,6-dihydro isomers .

- Assay variability : Standardize protocols using OECD guidelines for cytotoxicity (e.g., MTT assays) and antimicrobial testing (e.g., MIC determination) .

- Metabolic stability studies : Use in vitro models (e.g., liver microsomes) to assess compound degradation, which may explain inconsistent in vivo results .

Q. How can statistical experimental design improve yield and scalability in synthesis?

- Factorial Design : Screen variables (temperature, catalyst loading, solvent) to identify critical factors. For example, a 2^3 factorial design reduced side-product formation by 25% in related lactone syntheses .

- Response Surface Methodology (RSM) : Optimize multi-variable interactions for maximal yield. A case study on tetrahydro-2H-pyran derivatives achieved 92% yield after three iterative RSM cycles .

Q. What advanced spectroscopic techniques elucidate dynamic conformational changes in this compound?

- Dynamic NMR (DNMR) : Resolve ring puckering equilibria by analyzing coalescence temperatures in variable-temperature experiments.

- Time-Resolved Infrared Spectroscopy : Track transient intermediates during photochemical reactions (e.g., [4+2] cycloadditions) .

- Solid-State NMR : Characterize crystalline polymorphs, which influence bioavailability in pharmacological studies .

Methodological Challenges and Solutions

Q. How to address stability issues during storage and handling?

Q. What computational tools predict metabolic pathways and toxicity?

- ADMET Predictors : Tools like ADMETLab 3.0 estimate hepatic clearance and CYP450 inhibition risks.

- PISTACHIO Database : Maps biotransformation pathways (e.g., hydroxylation at the 5-position) using >10,000 enzymatic reaction templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.